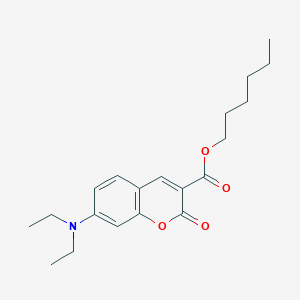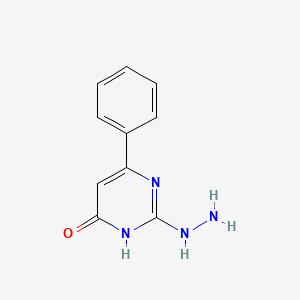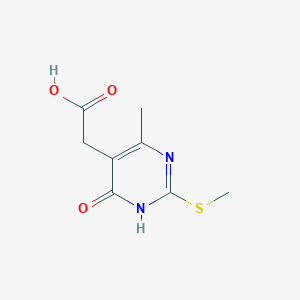
Hexyl 7-(Diethylamino)coumarin-3-carboxylate
Vue d'ensemble
Description
Hexyl 7-(Diethylamino)coumarin-3-carboxylate is a biochemical compound used for proteomics research . It has a molecular weight of 345.43 and a molecular formula of C20H27NO4 .
Molecular Structure Analysis
The molecular structure of Hexyl 7-(Diethylamino)coumarin-3-carboxylate is represented by the formula C20H27NO4 . The structure includes a coumarin core, which is a benzopyrone, that is, a lactone derived from ortho-hydroxycinnamic acid .Physical And Chemical Properties Analysis
Hexyl 7-(Diethylamino)coumarin-3-carboxylate is a solid at 20°C . It appears as a light yellow to brown powder or crystal . The compound has a melting point range of 65.0 to 69.0°C .Applications De Recherche Scientifique
Fluorescence Spectroscopy
Hexyl 7-(Diethylamino)coumarin-3-carboxylate: is commonly used in fluorescence spectroscopy due to its fluorescent properties . The compound can be excited at specific wavelengths to emit light, which can be measured and used to analyze the presence and concentration of the compound in various samples. This application is particularly useful in biological and chemical sensing.
Derivatization of Amines and Proteins
This compound serves as a reagent for the derivatization of amines and proteins . By attaching to these molecules, it allows for the enhanced detection and analysis of small biomolecules, which is crucial in biochemical research, including drug development and metabolic studies.
High-Throughput Screening
In pharmaceutical research, Hexyl 7-(Diethylamino)coumarin-3-carboxylate is utilized for labeling synthetic peptides . This facilitates high-throughput screening processes, enabling rapid and efficient identification of potential drug candidates.
Optical Materials Research
Due to its photonic properties, this compound is also explored in the field of optical materials research . It can be used to develop new materials with specific light-emission characteristics, which have applications in creating advanced photonic devices.
Capillary Electrophoresis
The compound is used to label amino acids prior to their resolution by capillary zone electrophoresis . This technique is essential for separating and analyzing complex mixtures of biological molecules, and the fluorescent labeling enhances the detection sensitivity.
Nerve Agent Degradation Studies
Hexyl 7-(Diethylamino)coumarin-3-carboxylate: is used as a reference compound in the screening of nerve agent degradation products by techniques such as MALDI-TOFMS (Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry) . This application is significant in the field of chemical safety and environmental monitoring.
Propriétés
IUPAC Name |
hexyl 7-(diethylamino)-2-oxochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-4-7-8-9-12-24-19(22)17-13-15-10-11-16(21(5-2)6-3)14-18(15)25-20(17)23/h10-11,13-14H,4-9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEFUKSNTLMNBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC2=C(C=C(C=C2)N(CC)CC)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-2-cyano-N-[(1E)-(methoxyimino)methyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B1450797.png)

![benzo[g]quinazolin-4(3H)-one](/img/structure/B1450800.png)

![2-{[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino}-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B1450803.png)


![3-[(2-Hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B1450806.png)



![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1450815.png)

